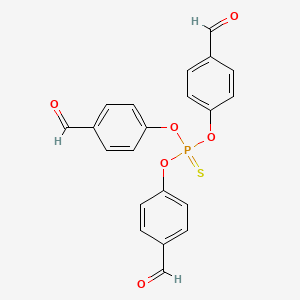

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde

Description

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is a phosphorus-containing aromatic aldehyde characterized by a central phosphorus atom bonded to two 4-formylphenoxy groups and one thioyloxybenzaldehyde moiety. This compound’s structure combines a phosphinothioyl core with aldehyde-functionalized aromatic rings, enabling unique reactivity and intermolecular interactions. The phosphinothioyl group contributes to its electronic and steric properties, distinguishing it from other phosphorus-based aldehydes.

Properties

IUPAC Name |

4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15O6PS/c22-13-16-1-7-19(8-2-16)25-28(29,26-20-9-3-17(14-23)4-10-20)27-21-11-5-18(15-24)6-12-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHJCKHGVILXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OP(=S)(OC2=CC=C(C=C2)C=O)OC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428239 | |

| Record name | 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159213-45-3 | |

| Record name | 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-formylphenol with phosphorus oxychloride (POCl3) to form 4-formylphenoxyphosphoryl chloride. This intermediate is then reacted with 4-hydroxybenzaldehyde under controlled conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and dendrimers.

Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The formyl groups can form Schiff bases with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Structural Comparison

Key Compounds for Comparison :

Hexakis(4-formylphenoxy)cyclotriphosphazene (Evidenced in ): A cyclotriphosphazene core with six 4-formylphenoxy substituents.

Triphenylphosphine Oxide Derivatives : Simpler phosphorus compounds with aryl groups but lacking aldehyde functionality.

| Property | 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde | Hexakis(4-formylphenoxy)cyclotriphosphazene | Triphenylphosphine Oxide Derivatives |

|---|---|---|---|

| Core Structure | Monophosphorus (P=O/S) | Cyclic trimer (N₃P₃) | Monophosphorus (P=O) |

| Number of Aldehyde Groups | 3 (two on phenoxy, one on benzaldehyde) | 6 | 0 |

| Symmetry | C₁ (low symmetry due to mixed substituents) | D₃h (high symmetry) | C₃ (if symmetrically substituted) |

| Molecular Weight | ~600 g/mol (estimated) | ~1200 g/mol | ~300–400 g/mol |

Key Differences :

- The phosphinothioyl core in the target compound introduces sulfur, enhancing polarizability compared to purely oxygen/nitrogen-based phosphorus compounds .

- Hexakis(4-formylphenoxy)cyclotriphosphazene’s six aldehyde groups enable extensive cross-linking, whereas the target compound’s three aldehydes limit connectivity but reduce steric hindrance .

Reactivity :

- Both compounds undergo aldehyde-specific reactions (e.g., Schiff base formation). However, the cyclotriphosphazene derivative’s six aldehydes facilitate hyperbranched polymer formation, while the target compound’s three aldehydes favor controlled oligomerization .

Crystallographic and Hydrogen Bonding Analysis

Crystallography Tools :

- SHELX Suite : Widely used for refining crystal structures of small molecules and macromolecules, likely employed for the target compound .

- Mercury CSD : Used to visualize packing patterns and hydrogen bonds. For example, the hexakis compound’s high aldehyde density may generate complex hydrogen-bonded networks, analyzable via Mercury’s Materials Module .

Hydrogen Bonding Patterns :

- Target Compound: Limited aldehyde groups may form discrete dimers or chains via C=O···H–O interactions, as predicted by graph-set analysis (e.g., Etter’s motifs) .

- Hexakis(4-formylphenoxy)cyclotriphosphazene: Likely exhibits 3D networks with R₂²(8) and R₆⁶(24) graph sets due to six interacting aldehydes .

Biological Activity

4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde, a compound with significant potential in biological research, is characterized by its unique structural features that may confer various biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde

- Molecular Formula : C20H18O5PS

- Molecular Weight : 389.39 g/mol

- Appearance : Light yellow powder

This compound features multiple functional groups, including aldehyde and phenoxy moieties, which are critical for its biological interactions.

The biological activity of 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is hypothesized to involve several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with estrogen receptors, particularly estrogen receptor β (ERβ), influencing gene expression and cellular signaling pathways.

- Oxidative Stress Modulation : The compound may interact with enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases, potentially leading to alterations in cellular metabolism and function.

- Apoptosis Induction : Evidence suggests that related compounds can induce cellular stress and apoptosis in various cell types, indicating a potential role for 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde in cancer therapeutics.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

- Antioxidant Properties : Preliminary studies suggest that it may enhance antioxidant defenses at low concentrations while exhibiting cytotoxic effects at higher doses.

- Cell Proliferation Effects : The compound may modulate cell proliferation through its influence on critical signaling pathways such as MAPK and PI3K/Akt.

- Potential Therapeutic Applications : Due to its structural similarity to known bioactive compounds, 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is under investigation for potential applications in treating diseases associated with oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde:

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar phosphinothioate compounds can inhibit cancer cell growth through apoptosis. |

| Study B | Found that derivatives with phenoxy groups exhibit enhanced antioxidant activity in vitro. |

| Study C | Reported modulation of inflammatory markers in animal models treated with related compounds. |

Pharmacokinetics

The pharmacokinetic profile of 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is crucial for understanding its therapeutic potential. Similar compounds are typically metabolized in the liver, forming active metabolites that can exert biological effects throughout the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.